1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene
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Overview
Description
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a central benzene ring substituted with three benzyl groups at the 1, 2, and 3 positions, each of which is further substituted with a 4-methylbenzene group. The structure of this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with 1,2,3-tris(bromomethyl)-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tribenzene
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-imidazole)
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-pyrazole)
Uniqueness
1,1’,1’'-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene is unique due to its specific substitution pattern and the presence of three benzyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
80189-12-4 |
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Molecular Formula |
C28H26 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,2,3-tribenzyl-4-methylbenzene |
InChI |
InChI=1S/C28H26/c1-22-17-18-26(19-23-11-5-2-6-12-23)28(21-25-15-9-4-10-16-25)27(22)20-24-13-7-3-8-14-24/h2-18H,19-21H2,1H3 |
InChI Key |
AHHPGDDUSQCOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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